Asterolide

Description

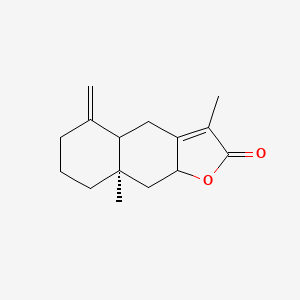

Asterolide is a sesquiterpene lactone compound isolated primarily from Asteraceae family plants, known for its anti-inflammatory and cytotoxic properties . Structurally, it features a γ-lactone ring fused to a bicyclic sesquiterpene backbone, with hydroxyl and acetyloxy substituents contributing to its bioactivity.

Properties

Molecular Formula |

C15H20O2 |

|---|---|

Molecular Weight |

232.32 g/mol |

IUPAC Name |

(8aR)-3,8a-dimethyl-5-methylidene-4a,6,7,8,9,9a-hexahydro-4H-benzo[f][1]benzofuran-2-one |

InChI |

InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h12-13H,1,4-8H2,2-3H3/t12?,13?,15-/m1/s1 |

InChI Key |

OQYBLUDOOFOBPO-SSDMNJCBSA-N |

Isomeric SMILES |

CC1=C2CC3C(=C)CCC[C@@]3(CC2OC1=O)C |

Canonical SMILES |

CC1=C2CC3C(=C)CCCC3(CC2OC1=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Asterolide involves several steps, starting from simple organic molecules. One common synthetic route includes the cyclization of a precursor molecule to form the lactone ring, followed by various functional group modifications to achieve the final structure. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often relies on the extraction from natural sources, such as the Asteraceae plant family. The extraction process involves solvent extraction, followed by purification techniques like chromatography to isolate this compound in its pure form. Advances in biotechnology have also enabled the production of this compound through microbial fermentation, offering a sustainable and scalable method for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Asterolide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form epoxides and other oxygenated derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents such as alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include epoxides, alcohols, and substituted derivatives, each exhibiting unique biological activities.

Scientific Research Applications

Chemistry: Asterolide serves as a valuable intermediate in organic synthesis, enabling the development of novel compounds with enhanced properties.

Biology: Research has shown that this compound can modulate cellular pathways, making it a promising candidate for studying cell signaling and gene expression.

Medicine: The anticancer and anti-inflammatory properties of this compound have led to its investigation as a potential therapeutic agent for treating various diseases, including cancer and inflammatory disorders.

Industry: this compound’s antimicrobial properties make it useful in the development of preservatives and antimicrobial coatings for industrial applications.

Mechanism of Action

The mechanism of action of Asterolide involves its interaction with specific molecular targets and pathways. This compound is known to inhibit the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation and immune response. By blocking NF-κB signaling, this compound reduces the expression of pro-inflammatory cytokines and mediators. Additionally, this compound induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Similar Compounds

Structural Analogues

Asterolide shares structural similarities with other sesquiterpene lactones, such as Parthenolide and Artecanin. Key comparisons include:

Table 1: Structural and Physicochemical Properties

Key Observations :

Functional Analogues

Functionally, this compound aligns with Dihydroartemisinin (antimalarial) and Thapsigargin (Ca²⁺-ATPase inhibitor) in targeting cellular stress pathways.

Table 2: Mechanistic and Pharmacological Comparisons

Research Findings and Limitations

Synergistic Effects

This compound combined with Paclitaxel shows synergistic cytotoxicity in MCF-7 cells (Combination Index = 0.6), attributed to dual inhibition of NF-κB and microtubule dynamics .

Limitations

- Poor bioavailability: this compound’s logP (1.9) limits oral absorption compared to Parthenolide (logP = 2.4) .

- Synthetic accessibility : The acetyloxy group in this compound complicates total synthesis, unlike Artecanin’s simpler epoxy configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.